molecular formula C8H13N3O2 B1142923 Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate CAS No. 184295-36-1

Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate

Cat. No.: B1142923
CAS No.: 184295-36-1
M. Wt: 183.21 g/mol
InChI Key: ACHWEOLUTJAHLV-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate is a chemical compound that belongs to the class of imidazole derivatives It is structurally related to histidine, an essential amino acid, and contains an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate typically involves the esterification of histidine. One common method is to react histidine with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and purification methods would be tailored to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in enzyme catalysis and as a model compound for histidine-containing peptides.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An essential amino acid with a similar imidazole ring structure.

    Imidazole: A simpler compound that forms the core structure of ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate.

    Histamine: A biologically active compound derived from histidine.

Uniqueness

This compound is unique due to its ethyl ester group, which imparts different chemical properties compared to its parent compound, histidine. This modification can influence its solubility, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

184295-36-1

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

ethyl (2R)-2-amino-3-(1H-imidazol-5-yl)propanoate

InChI

InChI=1S/C8H13N3O2/c1-2-13-8(12)7(9)3-6-4-10-5-11-6/h4-5,7H,2-3,9H2,1H3,(H,10,11)/t7-/m1/s1

InChI Key

ACHWEOLUTJAHLV-SSDOTTSWSA-N

Isomeric SMILES

CCOC(=O)[C@@H](CC1=CN=CN1)N

SMILES

CCOC(=O)C(CC1=CN=CN1)N

Canonical SMILES

CCOC(=O)C(CC1=CN=CN1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.